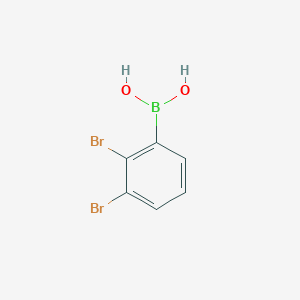

2,3-Dibromophenylboronic acid

Übersicht

Beschreibung

2,3-Dibromophenylboronic acid is an organoboron compound characterized by the presence of two bromine atoms attached to the benzene ring at the 2 and 3 positions, and a boronic acid group (-B(OH)2) attached to the benzene ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromophenylboronic acid typically involves the bromination of phenylboronic acid. One common method is the direct bromination of phenylboronic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dibromophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenylboronic acids.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 2,3-Dibromophenylboronic acid is in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This reaction is crucial for forming biaryl compounds and other complex organic molecules. The compound serves as a versatile building block in the synthesis of:

- Pharmaceuticals : It is utilized in creating drug candidates that require specific structural motifs.

- Materials Science : The compound is involved in synthesizing advanced materials such as polymers and conductive materials for electronic applications .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Boron-containing Drugs : The compound can be a precursor for developing boron-containing drugs, which have shown promise in treating various diseases, including cancer. For instance, boron compounds have been studied for their ability to enhance the efficacy of certain anticancer agents .

- Enzyme Inhibition Studies : It has been employed as a tool to study enzyme inhibition mechanisms due to its ability to form stable complexes with target enzymes.

Environmental Applications

The unique properties of boronic acids, including their low toxicity and biodegradability into benign products like boric acid, make them suitable for environmental applications:

- Pollutant Detection : this compound can be used in sensors for detecting environmental pollutants due to its ability to form stable complexes with certain analytes.

- Green Chemistry Initiatives : Its application in green chemistry aligns with sustainable practices by providing safer alternatives for chemical processes .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

- Suzuki-Miyaura Coupling Efficiency :

- Anticancer Activity :

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with other related compounds within the class of organoboron compounds.

| Compound | Application Area | Notable Characteristics |

|---|---|---|

| 2-Bromophenylboronic Acid | Organic Synthesis | Used as a simpler building block |

| 3-Bromophenylboronic Acid | Pharmaceutical Development | Higher reactivity due to bromine positioning |

| 4-Bromophenylboronic Acid | Material Science | Employed in polymer synthesis |

Wirkmechanismus

The mechanism of action of 2,3-Dibromophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium catalyst, which then couples with the aryl halide.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid: Lacks the bromine substituents and is less reactive in certain coupling reactions.

3-Formylphenylboronic acid: Contains a formyl group instead of bromine atoms, leading to different reactivity and applications.

4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group at the 4 position.

Uniqueness: 2,3-Dibromophenylboronic acid is unique due to the presence of two bromine atoms, which enhance its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Biologische Aktivität

2,3-Dibromophenylboronic acid is a compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound possesses a boronic acid functional group which allows it to act as a Lewis acid. The presence of bromine substituents enhances its reactivity and interaction with biological molecules. Its chemical structure can be represented as follows:

Lewis Acidity

The boronic acid group in this compound exhibits Lewis acidity, allowing it to form reversible covalent bonds with nucleophilic sites in proteins. This property is significant for its role as an inhibitor in various enzymatic processes. Studies have shown that boronic acids can selectively bind to serine and cysteine residues in enzymes, leading to inhibition of their activity .

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit cytotoxic effects against cancer cells. For instance, compounds derived from phenylboronic acids have been tested against prostate cancer cells, demonstrating reduced cell viability while sparing healthy cells. In one study, treatment with boronic compounds resulted in a decrease in cancer cell viability to 33% at a concentration of 5 µM .

Cytotoxicity Against Prostate Cancer Cells

A study evaluated the cytotoxic effects of various boronic acids on PC-3 prostate cancer cells. The results showed that this compound significantly reduced cell viability compared to untreated controls. The selectivity towards cancer cells over healthy cells highlights its potential as a therapeutic agent .

Antimicrobial Properties

Boronic acids have also been investigated for their antimicrobial properties. In vitro studies have shown that derivatives of this compound inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm depending on the specific compound tested .

Comparative Biological Activity Table

| Compound | Activity Type | Cell Line/Organism | Concentration (µM) | Viability (%) |

|---|---|---|---|---|

| This compound | Anticancer | PC-3 Prostate Cancer Cells | 5 | 33 |

| B5 (Boronic Compound) | Anticancer | Healthy Mouse Fibroblast Cells | 5 | 95 |

| B7 (Boronic Compound) | Antimicrobial | Staphylococcus aureus | N/A | Inhibition Zone: 10 mm |

| B1 (Boronic Compound) | Antimicrobial | Escherichia coli | N/A | Inhibition Zone: 8 mm |

Eigenschaften

IUPAC Name |

(2,3-dibromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBr2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOQFBQJMDTAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.